(2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate

Beschreibung

Eigenschaften

IUPAC Name |

(2R,3R)-2,3-dibenzoyloxybutanedioic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8.H2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;/h1-10,13-14H,(H,19,20)(H,21,22);1H2/t13-,14-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDIHODZARUBLA-DTPOWOMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62708-56-9, 2743-38-6 |

Source

|

| Record name | O,O′-Dibenzoyl-(2R,3R)-tartaric acid monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62708-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzoyl-L-tartaric acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butanedioic acid, 2,3-bis(benzoyloxy)-, hydrate (1:1), (2R,3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate chemical properties

An In-depth Technical Guide to (2R,3R)-2,3-Bis(benzoyloxy)succinic Acid Hydrate Audience: Researchers, scientists, and drug development professionals.

Abstract

(2R,3R)-2,3-Bis(benzoyloxy)succinic acid, commonly known as (-)-O,O'-Dibenzoyl-L-tartaric acid, is a pivotal chiral resolving agent extensively utilized in the pharmaceutical and fine chemical industries. Its monohydrate form is particularly significant for its ability to form diastereomeric salts with racemic mixtures, especially amines and amino alcohols, facilitating the separation of enantiomers through fractional crystallization. This guide provides a comprehensive overview of its chemical and physical properties, analytical characterization, synthesis, and detailed protocols for its primary application in chiral resolution. The content is structured to offer both foundational knowledge and practical, field-proven insights for professionals engaged in stereoselective synthesis and drug development.

Chemical Identity and Molecular Structure

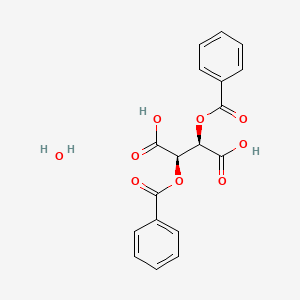

The efficacy of (2R,3R)-2,3-Bis(benzoyloxy)succinic acid as a resolving agent is fundamentally derived from its rigid, chiral structure, which is derived from the naturally occurring L-tartaric acid.

Systematic Identifiers:

-

IUPAC Name: (2R,3R)-2,3-bis(benzoyloxy)butanedioic acid;hydrate[1]

-

Common Names: (-)-Dibenzoyl-L-tartaric acid monohydrate, (-)-O,O'-Dibenzoyl-L-tartaric acid monohydrate[2]

Below is a diagram illustrating the chemical structure of the parent acid.

Caption: 2D structure of (2R,3R)-2,3-Bis(benzoyloxy)succinic acid.

Physicochemical Properties

The physical properties of this compound are critical for its practical application, particularly its solubility and melting point, which are key parameters in designing crystallization protocols. It is crucial to distinguish between the monohydrate and anhydrous forms, as their properties differ.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [6][7] |

| Melting Point | 88-94 °C (monohydrate) ~154-156 °C (anhydrous form, (2S,3S)-enantiomer) | [7][8] |

| Optical Rotation | Specific optical rotation values are typically negative, e.g., around -112° to -115° (c=5, ethanol). | [7][9] |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and DMSO; slightly soluble in water. | [6][7] |

| Water Content (KF) | 4.5 – 5.5% for the monohydrate form. | [7] |

| Stability | Stable under normal storage conditions. | [10] |

Note on Melting Point: The significant difference in melting points is a key indicator of the hydration state. The lower range (88-94°C) is consistently reported for the monohydrate, while the anhydrous form melts at a much higher temperature. Researchers should verify the hydration state of their material, typically via Karl Fischer titration, as this can impact the outcome of resolution experiments.

Synthesis and Analytical Characterization

General Synthesis Route

The compound is typically synthesized via the esterification of L-(-)-tartaric acid with benzoyl chloride. The reaction involves the acylation of the two hydroxyl groups of tartaric acid.

Caption: General workflow for the synthesis of (-)-Dibenzoyl-L-tartaric acid.

The choice of base and solvent is critical to control reactivity and minimize side products. Purification is almost always achieved by recrystallization to obtain a product with high chemical and stereochemical purity.

Analytical Characterization

To ensure the quality and suitability of the resolving agent, a panel of analytical tests is employed:

-

High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity (typically ≥99.0%).[6]

-

Optical Rotation: Confirms the stereochemical identity and enantiomeric purity. The sign and magnitude of the rotation are benchmark indicators.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides structural confirmation of the molecule.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (carboxyl O-H, ester C=O, aromatic C=C).

-

Karl Fischer Titration: Quantifies the water content to confirm if the material is the monohydrate or anhydrous form.[6]

Core Application: Chiral Resolution of Racemates

The primary and most critical application of (2R,3R)-2,3-Bis(benzoyloxy)succinic acid is the separation of enantiomers from a racemic mixture.[6][7][11] This process is foundational in the synthesis of single-enantiomer active pharmaceutical ingredients (APIs).

Principle of Resolution

The process relies on the reaction between the acidic resolving agent (A⁻) and a racemic base (B⁺/B'⁺). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent.

-

(R,S)-Base + (R,R)-Acid → (R)-Base-(R,R)-Acid Salt (Diastereomer 1)

-

(S,S)-Base + (R,R)-Acid → (S)-Base-(R,R)-Acid Salt (Diastereomer 2)

By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt can be selectively precipitated through fractional crystallization. The desired enantiomer can then be liberated from the isolated salt by treatment with a base.

Caption: Workflow for chiral resolution of a racemic amine using (-)-DBTA.

Example Protocol: Resolution of a Racemic Amine

This protocol provides a generalized, yet detailed, methodology. The specific solvent, temperature profile, and stoichiometry must be optimized for each unique substrate.

A. Materials and Equipment

-

Racemic amine (1.0 eq.)

-

(2R,3R)-2,3-Bis(benzoyloxy)succinic acid monohydrate (0.5-1.0 eq.)

-

Solvent(s) for crystallization (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures)

-

Aqueous base (e.g., 2M NaOH)

-

Aqueous acid (e.g., 1M HCl)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Crystallization dish or beaker

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Polarimeter and/or Chiral HPLC system

B. Experimental Procedure

-

Salt Formation: Dissolve the racemic amine in the chosen crystallization solvent in the round-bottom flask. Heat the solution gently (e.g., 50-60°C).

-

In a separate vessel, dissolve the resolving agent, (2R,3R)-2,3-Bis(benzoyloxy)succinic acid monohydrate, in a minimum amount of the same warm solvent.

-

Add the resolving agent solution dropwise to the warm amine solution with continuous stirring.

-

After the addition is complete, maintain the heat and stirring for a short period (e.g., 30 minutes) to ensure complete salt formation. If the solution is not clear, it may need to be heated to reflux until all solids dissolve.

-

Crystallization: Allow the solution to cool slowly to room temperature. The rate of cooling is a critical parameter; slow cooling generally yields crystals of higher purity. Further cooling in an ice bath may be required to maximize yield.

-

Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove adhering mother liquor.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is >11. This neutralizes the resolving agent and liberates the free amine.

-

Extraction: Extract the liberated amine into an organic solvent (e.g., ethyl acetate, 3x volumes).

-

Purification: Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the resolved enantiomer.

-

Analysis: Determine the enantiomeric excess (ee%) of the product using chiral HPLC or by measuring its specific optical rotation and comparing it to the literature value.

Safety, Handling, and Storage

Professionals handling this compound must adhere to standard laboratory safety practices.

-

Hazards: Causes serious eye irritation and may cause skin irritation.[4][8][12] Avoid breathing dust.[10][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[10][12][13]

-

Handling: Use in a well-ventilated area or with local exhaust ventilation.[13] Avoid dust formation.[10][14] Wash hands thoroughly after handling.[10][12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[10][13] Keep the container tightly closed to prevent moisture absorption, which can affect its performance as a resolving agent.[13]

Conclusion

This compound is an indispensable tool in modern synthetic chemistry. Its well-defined stereochemistry and favorable physicochemical properties make it a highly effective and reliable agent for the resolution of racemates. A thorough understanding of its properties, particularly the distinction between the hydrate and anhydrous forms, and the meticulous optimization of crystallization conditions are paramount to achieving successful and efficient enantiomeric separation in research and industrial drug development.

References

- Fisher Scientific. (2021). Safety Data Sheet: (+)

- CDH Fine Chemical. Safety Data Sheet: (+)

- AFG Bioscience LLC. (2016). Safety Data Sheet: (+)

- ChemScene. (2R,3R)-2,3-Bis(benzoyloxy)

- NINGBO INNO PHARMCHEM CO.,LTD. (2R,3R)-2,3-Bis((4-methylbenzoyl)oxy)

- ChemicalBook. (+)

- Benchchem. (2S,3S)-2,3-Bis(benzoyloxy)

- TCI Chemicals. (2022). Safety Data Sheet: (+)-Dibenzoyl-D-tartaric Acid. URL

- Fisher Scientific. (2021). Safety Data Sheet: (-)

- iChemical. (2R,3R)-2,3-Bis(benzoyloxy)

- Zephyr Synthesis Private Limited.

- Chemsrc. (2R,3R)-2,3-Bis(benzoyloxy)succinic acid | CAS#:22333-70-6. URL

- Sigma-Aldrich. 2,3-Dibenzoyl-D-tartaric acid. URL

- PubChem. Butanedioic acid, 2,3-bis((4-methylbenzoyl)oxy)

- PubChem. (+)

- Sigma-Aldrich. (+)-2,3-Dibenzoyl-D-tartaric acid. URL

- 3W Pharm. (2R,3R)-2,3-Bis(benzoyloxy)

- Simson Pharma Limited. (2R,3R)-2,3-bis(benzoyloxy)

- MedchemExpress.com. (2R,3R)-2,3-Bis(benzoyloxy)succinic acid (Standard). URL

- LookChem. (2S,3S)-2,3-Bis(benzoyloxy)

- Sigma-Aldrich. (2S,3S)-2,3-Bis(benzoyloxy)

- Chemsrc. Dibenzoyl-L-tartaric acid | CAS#:2743-38-6. URL

- ChemBK. (2S,3S)-2,3-bis(benzoyloxy)

Sources

- 1. Butanedioic acid, 2,3-bis((4-methylbenzoyl)oxy)-, hydrate (1:1), (2R,3R)- | C20H20O9 | CID 12297760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:62708-56-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. fishersci.com [fishersci.com]

- 5. (+)-Dibenzoyl-D-tartaric acid monohydrate | C18H16O9 | CID 11667949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. zephyrsynthesis.com [zephyrsynthesis.com]

- 8. This compound, CAS No. 62708-56-9 - iChemical [ichemical.com]

- 9. chembk.com [chembk.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. afgsci.com [afgsci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

(2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate CAS number 62708-56-9

An In-depth Technical Guide to (2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate

Introduction

This compound, also widely known as (-)-Dibenzoyl-L-tartaric acid monohydrate (L-DBTA), is a paramount tool in the field of stereochemistry.[1] Its rigid, C₂-symmetric chiral scaffold, derived from naturally occurring L-tartaric acid, makes it an exceptionally effective resolving agent for the separation of racemic mixtures, particularly amines and amino alcohols.[2][3] In the pharmaceutical and fine chemical industries, where the biological activity and safety of a compound are often dictated by a single enantiomer, the ability to efficiently and cost-effectively resolve racemates is a critical manufacturing step.[4] This guide provides a comprehensive technical overview of the synthesis, application, and characterization of this compound, offering field-proven insights for researchers, chemists, and drug development professionals.

Physicochemical and Stereochemical Properties

The efficacy of a chiral resolving agent is intrinsically linked to its physical and chemical properties. The hydrate form (CAS: 62708-56-9) differs from its anhydrous counterpart (CAS: 2743-38-6) primarily in its crystal structure and thermal behavior. The presence of a water molecule in the crystal lattice can influence solubility and the kinetics of diastereomeric salt formation, making it a critical parameter in process development.

| Property | Value | References |

| Synonyms | (-)-Dibenzoyl-L-tartaric acid monohydrate, L-DBTA monohydrate | [5] |

| Molecular Formula | C₁₈H₁₄O₈ · H₂O (or C₁₈H₁₆O₉) | [5] |

| Molecular Weight | 376.32 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 88-89 °C (monohydrate); 152-155 °C (anhydrous) | [7][8] |

| Specific Optical Rotation | [α]²⁰/D: -106° to -118° (c=1 to 9, in ethanol) | [2][9] |

| pKa (anhydrous, predicted) | ~1.85 - 3.0 | [2][10] |

| Solubility (anhydrous) | Slightly soluble in water; Soluble in methanol, ethanol, acetone | [2][8] |

Synthesis and Manufacturing

The industrial synthesis of L-DBTA monohydrate is a robust, two-step process starting from inexpensive, enantiopure L-tartaric acid. The key is the formation of the dibenzoyl tartaric anhydride intermediate, which is subsequently hydrolyzed to yield the final product. This method avoids the use of highly toxic reagents like thionyl chloride, improving process safety and sustainability.[11][12]

Step-by-Step Synthesis Protocol

Step 1: Synthesis of (-)-Dibenzoyl-L-tartaric Anhydride

-

Reactor Setup: Charge a suitable reactor with L-tartaric acid (1 part by weight) and toluene (e.g., 1L per 0.75 kg of tartaric acid).[11]

-

Catalyst Addition: Under agitation, add a catalytic amount of copper (II) sulfate or iron (II) sulfate (0.001 to 0.1 parts).[11]

-

Benzoylation: Slowly add benzoyl chloride (1 to 3 parts) to the suspension at a controlled rate (e.g., 1-10 mL/min). The reaction is exothermic and should be monitored.[11]

-

Reaction: Maintain the reaction mixture with stirring for approximately 4 hours after the addition is complete.[11]

-

Isolation: Isolate the solid L-dibenzoyl tartaric acid anhydride product by centrifugation or filtration. The toluene can be recovered and recycled.[12]

Step 2: Hydrolysis to this compound

-

Hydrolysis Setup: Transfer the isolated anhydride to a reactor. Add equal parts by weight of toluene and water.[11][12]

-

Reaction: Heat the mixture to reflux (approx. 100 °C) and maintain for 2-4 hours to ensure complete hydrolysis.[11]

-

Crystallization & Isolation: Cool the mixture to ambient temperature at a controlled rate (e.g., 5-10 °C/min) to crystallize the monohydrate product.[11]

-

Final Product: Isolate the white, crystalline solid by filtration/centrifugation and dry. This process typically yields a product with >99% purity and an overall yield of >95%.[11]

Caption: Synthesis workflow for L-DBTA monohydrate.

The Principle of Chiral Resolution

The separation of enantiomers via diastereomeric salt formation is a classical, powerful, and scalable technique.[2] Its success hinges on the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers, which do not.

-

Reaction: A racemic base, such as a chiral amine (containing both R- and S-enantiomers), is reacted with a single enantiomer of a chiral acid—in this case, L-DBTA.

-

Formation of Diastereomers: This acid-base reaction forms two distinct diastereomeric salts: [(R)-Amine · (L)-DBTA] and [(S)-Amine · (L)-DBTA].

-

Differential Solubility: Because these salts are diastereomers, they possess different three-dimensional structures and, crucially, different solubilities in a specific solvent system.

-

Separation: Through a process of fractional crystallization, the less soluble diastereomeric salt will selectively precipitate from the solution, allowing it to be isolated by filtration.

-

Liberation: The desired amine enantiomer is then recovered (liberated) from the purified salt by treatment with a base. The resolving agent can often be recovered from the mother liquor and recycled, enhancing process economy.

Caption: The principle of chiral resolution via diastereomeric salt formation.

Application in Chiral Resolution: A Practical Workflow

This protocol provides a generalized procedure for the resolution of a racemic amine. Optimization of solvent, temperature, and stoichiometry is critical for success and will vary depending on the specific substrate.

Step-by-Step Resolution Protocol

1. Diastereomeric Salt Formation & Crystallization

-

Dissolve Racemic Amine: Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture thereof). Gentle heating may be required.

-

Dissolve Resolving Agent: In a separate flask, dissolve this compound (0.5–1.0 equivalent) in the same solvent, again with gentle heating if necessary.[13] The use of 0.5 equivalents of the resolving agent is often sufficient and more economical, targeting the precipitation of the salt of just one enantiomer.

-

Combine Solutions: Slowly add the amine solution to the stirred solution of L-DBTA at an elevated temperature (e.g., 65-70°C).[2]

-

Crystallization: Allow the mixture to cool slowly to room temperature, with continuous stirring. The less soluble diastereomeric salt should precipitate. For optimal crystal formation and purity, the cooling process can be extended (e.g., overnight).[2]

2. Isolation and Purification

-

Filtration: Collect the precipitated crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Recrystallization (Optional): To improve diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the hot solvent. This step is crucial for achieving high enantiomeric excess.[2]

3. Liberation of the Enantiomerically Enriched Amine

-

Suspend Salt: Suspend the purified, dried diastereomeric salt in water.

-

Basification: Add an aqueous base (e.g., 2N NaOH, K₂CO₃) dropwise with stirring until the solid dissolves completely and the solution is basic (pH > 10).[13] This neutralizes the acidic resolving agent and liberates the free amine.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane) multiple times (e.g., 3x).

-

Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

4. Determination of Enantiomeric Excess (e.e.) The success of the resolution is quantified by the enantiomeric excess of the final product.

-

Chiral HPLC/GC: This is the most common and accurate method. The resolved amine is analyzed on a chiral stationary phase, and the e.e. is calculated from the relative peak areas of the two enantiomers.

-

Optical Rotation: The specific rotation of the resolved amine is measured and compared to the known value for the enantiopure compound.

Analytical Characterization & Quality Control

Rigorous analytical control is essential to ensure the identity, purity, and stereochemical integrity of the resolving agent itself.

| Technique | Purpose | Typical Parameters & Expected Results |

| Chiral HPLC | Determine enantiomeric purity (presence of the (2S,3S) enantiomer) | Column: Chiral PAK IA (250 x 4.6 mm, 5 µm) Mobile Phase: n-heptane/isopropanol/TFA (900:100:1 v/v/v) Flow Rate: 1.0 mL/min Detection: UV at 230 nm Result: Baseline resolution (>1.5) between the L- and D-enantiomers.[11] |

| ¹H NMR | Structural confirmation and purity | Solvent: DMSO-d₆ Expected Signals (δ, ppm): ~13.5 (s, broad, 2H, COOH), 7.9-8.1 (m, 4H, ortho-ArH), 7.5-7.7 (m, 6H, meta/para-ArH), 5.9 (s, 2H, CH-O), ~3.4 (s, broad, 2H, H₂O). |

| FTIR | Functional group identification | Expected Peaks (cm⁻¹): Broad O-H stretch (~3450, water), broad O-H stretch (~3000, carboxylic acid), C=O stretch (~1720, ester & acid), C-O stretch (~1250), aromatic C-H bends. |

| TGA/DSC | Differentiate hydrate/anhydrous, quantify water content | TGA: A weight loss of ~4.8% (corresponding to one molecule of water) upon heating the monohydrate. The anhydrous form shows no significant loss until decomposition. DSC: The monohydrate shows an endotherm for dehydration, followed by melting. The anhydrous form shows only a melting endotherm. |

| Optical Rotation | Confirm stereochemical identity | A specific rotation within the specified range (e.g., -110 ± 3°) confirms the correct (2R,3R) configuration.[14] |

Stability and Storage

Proper handling and storage are crucial to maintain the quality and efficacy of the resolving agent.

-

Storage Conditions: Store in tightly closed containers in a cool, dry, and well-ventilated area. Recommended storage is at room temperature, protected from moisture.[6][15]

-

Stability: The compound is stable under normal conditions for at least two years.[6]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[6]

-

Degradation Pathway: The primary degradation pathway is hydrolysis of the ester linkages, which is accelerated by moisture and basic conditions, yielding L-tartaric acid and benzoic acid. Strict anhydrous conditions are necessary during reactions where hydrolysis is undesirable.[6]

Safety and Handling

-

Hazard Identification: Causes serious eye irritation (H319). May cause skin and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles or a face shield, protective gloves (e.g., nitrile rubber), and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhaling dust.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention. For skin contact, wash with soap and water.

Conclusion

This compound is a cornerstone of classical chiral resolution. Its well-defined structure, predictable stereochemistry, and the reliability with which it forms crystalline diastereomeric salts make it an indispensable reagent for obtaining enantiomerically pure compounds. The protocols and data presented in this guide provide a robust framework for the successful application of this powerful chiral resolving agent in research, development, and manufacturing, ultimately enabling the advancement of stereochemically pure pharmaceuticals and fine chemicals.

References

- Cas 2743-38-6, Dibenzoyl-L-tartaric acid. (n.d.). LookChem.

- Dibenzoyl-L-tartaric acid. (n.d.). ChemBK.

- Dibenzoyl-L-tartaric acid. (n.d.). SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS.

- Direct Hydrolysis of O,O′-Dibenzoyltartaric Anhydride - An Alternative Method for Manufacture of the same Acid: Tartaric Acid and Its O-Acyl Derivatives. Part 9(1). (2006). ResearchGate.

- A Novel, Simple, Isocratic HPLC‐UV Method for Determination of Chiral Purity for Dibenzoyl‐L‐Tartaric Acid (L‐DBTA). (2025). ResearchGate.

- CN104496806A - Synthetic method of L-dibenzoyl tartaric acid. (2015). Google Patents.

- Synthesis of dibenzoyl-(-)-tartaric acid. (n.d.). PrepChem.com.

- Dibenzoyl L-Tartaric Acid Monohydrate Market Report | Global Forecast From 2025 To 2033. (n.d.). Market.us.

- ¹H NMR chemical shifts positions in DMSO-d6 for protons in the pure and... (n.d.). ResearchGate.

- Dibenzoyl-L-tartaric acid. (n.d.). Shandong Biotech.

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.

- (2S,3S)-2,3-bis(benzoyloxy)succinic acid hydrate. (n.d.). ChemBK.

- Dibenzoyl-L-tartaric acid monohydrate. (n.d.). PubChem.

- Dibenzoyltartaric acid. (n.d.). PubChem.

- Dibenzoyl-L-tartaric acid. (n.d.). Shandong Biotech.

- Dibenzoyl L-Tartaric Acid Monohydrate Market Report | Global Forecast From 2025 To 2033. (n.d.). Market.us.

- Propranolol resolution using enantioselective biphasic systems. (2022). ResearchGate.

- (2S,3S)-2,3-bis(benzoyloxy)succinic acid hydrate. (n.d.). ChemBK.

- O,O'-DIBENZOYL-L-TARTARIC ACID ANHYDROUS FOR SYNTHESIS MSDS. (2016). Loba Chemie.

- Dibenzoyl-L-tartaric acid won't show up on HPLC chromatogram. (2017). Chemistry Stack Exchange.

- 1H-NMR (DMSO-d6, 400 MHz) δ (ppm). (n.d.). The Royal Society of Chemistry.

Sources

- 1. Dibenzoyl-L-tartaric acid synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Dibenzoyl-L-tartaric acid [intersurfchem.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Direct TLC resolution of atenolol and propranolol into their enantiomers using three different chiral selectors as impregnating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Page loading... [wap.guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. CN104496806A - Synthetic method of L-dibenzoyl tartaric acid - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 14. Dibenzoyl-L-tartaric acid - Shandong Biotech [shandongbiotech.com]

- 15. lobachemie.com [lobachemie.com]

A Comprehensive Guide to the Nomenclature and Application of (2R,3R)-2,3-Bis(benzoyloxy)succinic Acid Hydrate

This technical guide provides an in-depth exploration of (2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate, a pivotal reagent in the field of stereochemistry. Primarily geared towards researchers, scientists, and professionals in drug development, this document will elucidate the various synonyms for this compound, detail its chemical and physical properties, and provide a thorough understanding of its principal application as a chiral resolving agent. The significance of its stereoisomer, the (2S,3S) enantiomer, will also be discussed to provide a comprehensive overview.

Unraveling the Nomenclature: Synonyms and Stereoisomers

The precise naming of chemical compounds is critical for unambiguous scientific communication. This compound is known by several synonyms, which can often be a source of confusion. This section aims to clarify the nomenclature associated with this compound and its enantiomer.

The core structure is derived from tartaric acid, a C4-dicarboxylic acid with two stereocenters. The specific stereochemistry, denoted by (2R,3R) or (2S,3S), is crucial to its function. The "Bis(benzoyloxy)" part of the name indicates that both hydroxyl groups of the tartaric acid have been esterified with benzoic acid. The term "succinic acid" is sometimes used as the base name for the butanedioic acid skeleton.

Table 1: Synonyms for (2R,3R) and (2S,3S) Enantiomers

| Stereoisomer | Systematic Name | Common Synonyms | CAS Number |

| (2R,3R)- form | This compound | Dibenzoyl-L-tartaric acid monohydrate, (-)-Dibenzoyl-L-tartaric acid monohydrate, O,O'-Dibenzoyl-(2R,3R)-tartaric acid monohydrate, (2R,3R)-2,3-bis(benzoyloxy)butanedioic acid hydrate, L-(-)-Dibenzoyltartaric acid | 62708-56-9 |

| (2S,3S)- form | (2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate | Dibenzoyl-D-tartaric acid monohydrate, (+)-Dibenzoyl-D-tartaric acid monohydrate, (2S,3S)-2,3-bis(benzoyloxy)butanedioic acid hydrate, D-(+)-Dibenzoyl tartaric acid monohydrate | 80822-15-7 |

It is imperative for researchers to pay close attention to the stereochemical descriptors (D/L, +/- , R/S) when sourcing this reagent to ensure the correct enantiomer is used for their specific application.

Physicochemical Properties

The physical and chemical properties of a resolving agent are critical to the success of a chiral separation. The differing properties of the diastereomeric salts formed are the basis for their separation.

Table 2: Key Physicochemical Properties

| Property | This compound | (+)-Dibenzoyl-D-tartaric acid monohydrate |

An In-depth Technical Guide to the Physical Characteristics of Dibenzoyl-L-tartaric Acid Monohydrate

Introduction

Dibenzoyl-L-tartaric acid monohydrate is a cornerstone chiral resolving agent, indispensable in the fields of pharmaceutical development and asymmetric synthesis.[1][2] Its efficacy in separating racemic mixtures hinges on the formation of diastereomeric salts with distinct physical properties, allowing for the isolation of a desired enantiomer.[2] For the researcher, scientist, or drug development professional, a comprehensive understanding of its core physical characteristics is not merely academic; it is a prerequisite for predictable, reproducible, and scalable outcomes. This guide provides an in-depth analysis of these properties, grounded in established analytical techniques. We will not only present the data but also explore the causality behind the experimental methodologies, offering a framework for robust characterization in your own laboratory settings.

Section 1: Fundamental Physicochemical Properties

A precise understanding of the fundamental properties of a compound is the bedrock of all subsequent experimental work. These characteristics define its identity and purity.

The molecular formula is commonly represented as C₁₈H₁₄O₈·H₂O, which explicitly indicates the presence of one molecule of water of hydration for every molecule of dibenzoyl-L-tartaric acid.[3][4][5][6] This is crucial, as the presence of this water molecule directly influences other physical properties, most notably the melting point. An alternative representation, C₁₈H₁₆O₉, combines these into a single empirical formula.[3][7]

The key physicochemical identifiers are summarized below.

| Property | Value | Source(s) |

| Appearance | White to off-white or light yellow crystalline powder | [1][2][8] |

| Molecular Formula | C₁₈H₁₄O₈·H₂O | [3][4][5][6][9] |

| Molecular Weight | 376.31 g/mol | [4][5][9] |

| CAS Number | 62708-56-9 | [3][4][5][9][10] |

Section 2: Thermal Analysis - Melting Point

The melting point is a critical indicator of a crystalline solid's purity.[11] For a pure compound, the melting range is typically sharp and narrow (0.5-1.0°C).[11] Impurities introduce defects into the crystal lattice, disrupting the intermolecular forces and resulting in both a depression of the melting point and a broadening of the melting range.[11] For Dibenzoyl-L-tartaric acid, it is essential to distinguish between the monohydrate and anhydrous forms, as they possess significantly different melting points. The monohydrate form typically melts in the range of 85-95 °C .[3][6] Upon heating, the water of hydration may be lost, and the resulting anhydrous form exhibits a much higher melting point, in the range of 150-173°C.[2][8]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard method for determining the melting point range of a solid using a digital melting point apparatus, a self-validating system that relies on precise temperature control and visual observation.

Causality of Choices:

-

Fine Powder: Grinding the sample ensures uniform heat transfer throughout the crystalline mass, preventing inconsistent melting.

-

Dense Packing: Tightly packing the sample to a small height (2-3 mm) minimizes thermal gradients within the sample, leading to a sharper, more accurate melting range.

-

Slow Heating Rate: A slow ramp rate (1-2°C per minute) near the melting point is crucial. It allows the system to approach thermal equilibrium, ensuring that the thermometer reading accurately reflects the temperature at which the solid and liquid phases are in equilibrium. A rapid heating rate will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of Dibenzoyl-L-tartaric acid monohydrate onto a clean, dry watch glass. Using a spatula, crush the solid into a fine powder.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder until a small amount enters the tube.

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder into the bottom. Alternatively, drop the tube through a long, vertical glass tube to achieve dense packing. The final packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Pre-heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10-20°C/min) to find a rough range. Allow the apparatus to cool significantly before proceeding.

-

Accurate Determination: Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point (e.g., to 65°C).

-

Slow Heating: Decrease the heating rate to 1-2°C per minute.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first droplet of liquid becomes visible.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ - T₂.

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Section 3: Solubility Profile

Solubility is a determinative factor in the practical application of Dibenzoyl-L-tartaric acid monohydrate, particularly in chiral resolutions which are performed in solution. The differential solubility of the resulting diastereomeric salts is the very basis of their separation. A comprehensive solubility profile in various solvents is therefore essential for method development. The molecule is generally described as soluble in polar organic solvents like methanol and ethanol, and slightly soluble to insoluble in water.[4][8][10]

| Solvent | Solubility Description | Source(s) |

| Methanol | Freely soluble / Soluble | [8][10] |

| Ethanol | Soluble | [3] |

| Water | Slightly soluble / Insoluble | [1][4] |

| DMSO | Slightly soluble | [3] |

| Acetone | Soluble |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a gold-standard technique for determining equilibrium solubility. It is designed to create a saturated solution at a constant temperature, from which the concentration of the dissolved solute can be accurately measured.

Causality of Choices:

-

Excess Solid: Using an excess of the solid ensures that the solution reaches true saturation and that an equilibrium between the dissolved and undissolved states is established.

-

Constant Temperature: Solubility is highly temperature-dependent. A constant temperature bath is critical for reproducibility and accuracy.

-

Agitation and Time: Continuous agitation for an extended period (e.g., 24-48 hours) is necessary to ensure the system reaches equilibrium. The rate of dissolution slows as it approaches saturation.

-

Filtration: Filtration using a non-adsorptive filter (e.g., PTFE) is crucial to separate the saturated solution (supernatant) from the excess solid without altering the concentration of the dissolved analyte.

Step-by-Step Methodology:

-

Preparation: To a series of glass vials, add a known volume of the desired solvent (e.g., 5 mL of methanol).

-

Addition of Solute: Add an excess amount of Dibenzoyl-L-tartaric acid monohydrate to each vial. The amount should be sufficient to ensure solid remains undissolved at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for a set period, typically 24 to 48 hours, to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a volumetric pipette. Immediately filter the solution through a 0.22 µm syringe filter (PTFE or other non-adsorptive material) into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.

-

Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL).

Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Section 4: Chiral Signature - Optical Rotation

As a chiral molecule, Dibenzoyl-L-tartaric acid monohydrate has the ability to rotate the plane of plane-polarized light, a property known as optical activity. The direction and magnitude of this rotation are fundamental physical constants that confirm the stereochemical identity of the compound. The "L" or "(-)" designation indicates that it is levorotatory, rotating the plane of polarized light to the left (counter-clockwise). The specific rotation ([α]) is a standardized measure of this property. For Dibenzoyl-L-tartaric acid monohydrate, the specific optical rotation is consistently reported in the range of -110° to -117° when measured at 20°C using the sodium D-line (589 nm), with the sample dissolved in ethanol.[3][9]

Experimental Protocol: Polarimetry for Specific Rotation

This protocol outlines the measurement of optical rotation using a polarimeter to calculate the specific rotation, a value that validates the enantiomeric identity of the sample.

Causality of Choices:

-

Monochromatic Light: The magnitude of optical rotation is wavelength-dependent (a phenomenon called optical rotatory dispersion). Using a monochromatic light source, typically a sodium D-line (589 nm), is essential for obtaining a standardized and reproducible value.

-

Controlled Concentration and Path Length: The observed rotation is directly proportional to both the concentration of the chiral substance and the path length of the light through the sample (Biot's Law). Therefore, a precisely known concentration (c) and a calibrated cell of known path length (l) are required to calculate the standardized specific rotation.

-

Blank Correction: The solvent may have a small optical rotation, or the instrument may have a slight zero offset. Measuring the rotation of the pure solvent in the same cell and subtracting this value from the sample's rotation corrects for these potential errors.

Step-by-Step Methodology:

-

Instrument Calibration: Turn on the polarimeter and allow the light source to stabilize.

-

Solution Preparation: Accurately weigh a sample of Dibenzoyl-L-tartaric acid monohydrate and dissolve it in a precise volume of a specified solvent (e.g., ethanol) in a volumetric flask to create a solution of known concentration (c), typically expressed in g/mL.

-

Zeroing (Blank Measurement): Fill the polarimeter cell with the pure solvent. Ensure no air bubbles are in the light path. Place the cell in the polarimeter and take a reading. This is the blank value.

-

Sample Measurement: Rinse the cell with the prepared sample solution, then fill it with the solution, again ensuring no air bubbles. Place the cell in the instrument and measure the observed optical rotation (α).

-

Calculation of Specific Rotation [α]: Use the following formula to calculate the specific rotation:

[α]ᵀλ = α / (l × c)

Where:

-

[α]ᵀλ is the specific rotation.

-

T is the temperature in degrees Celsius (e.g., 20°C).

-

λ is the wavelength of light (e.g., D for sodium D-line).

-

α is the observed rotation in degrees (after blank correction).

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Workflow for Polarimetry

Caption: Workflow for Measuring Specific Optical Rotation.

Section 5: Solid-State Characterization - Crystal Structure

Methodology: Single-Crystal X-ray Crystallography

This method involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to compute a three-dimensional map of electron density within the crystal, from which the atomic positions can be determined.

Causality of Choices:

-

Single Crystal: The technique requires a single, highly ordered crystal (typically >0.1 mm) free from significant defects. A polycrystalline or amorphous solid will not produce the discrete diffraction pattern necessary for structure solution.

-

Crystal Growth: Growing a suitable crystal is often the most challenging step. The choice of solvent and the rate of crystallization are critical. Slow evaporation of a moderately saturated solution is a common and effective method, as it allows molecules sufficient time to arrange themselves into a well-ordered lattice.

-

X-ray Source: A monochromatic X-ray source is used to simplify the diffraction pattern, ensuring that the observed reflections can be directly related to the crystal lattice planes according to Bragg's Law.

High-Level Experimental Workflow:

-

Crystal Growth: The primary and often most difficult step is to grow a single crystal of suitable size and quality. A common method is the slow evaporation of a solvent in which the compound is moderately soluble.

-

Prepare a nearly saturated solution of the compound.

-

Filter the solution to remove any dust or particulate matter which could act as unwanted nucleation sites.

-

Loosely cover the container and store it in a vibration-free environment, allowing the solvent to evaporate slowly over several days or weeks.

-

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer, where it is cooled (typically in a stream of nitrogen gas) and rotated while being irradiated by a monochromatic X-ray beam. An area detector records the intensities and positions of the thousands of reflections that make up the diffraction pattern.

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

-

Computational methods are used to solve the "phase problem" and generate an initial electron density map.

-

An atomic model is built into the electron density map and refined against the experimental data to yield the final, precise three-dimensional structure.

-

Workflow for X-ray Crystallography

Caption: High-Level Workflow for Single-Crystal X-ray Crystallography.

Conclusion

The physical characteristics of Dibenzoyl-L-tartaric acid monohydrate are integral to its function as a high-performance chiral resolving agent. Its well-defined melting point serves as a reliable indicator of purity, while its solubility profile dictates the appropriate solvent systems for achieving effective diastereomeric salt crystallization. The compound's specific optical rotation provides unambiguous confirmation of its stereochemical integrity. Finally, its solid-state crystal structure, determined via X-ray crystallography, governs these macroscopic properties. By employing the rigorous, self-validating experimental protocols detailed in this guide, researchers and drug development professionals can ensure the quality and consistency of this critical reagent, leading to more reliable and successful outcomes in chiral separations and asymmetric synthesis.

References

- Di Benzoyl L Tartaric Acid Monohydrate - Kaival Chemicals Pvt. Ltd. (n.d.).

- O,O'-Dibenzoyl-L-Tartaric Acid Monohydrate - Omkar Chemicals. (n.d.).

- CAS#:62708-56-9 | L(-)-Dibenzoyl-L-tartatic acid monohydrate. (n.d.). Chemsrc.

- (-)-Dibenzoyl-L-tartaric Acid Monohydrate CAS 62708-56-9 - Home Sunshine Pharma. (n.d.).

- O,O′-Dibenzoyl-(2R,3R)-tartaric acid monohydrate. (n.d.). PubChem.

- Dibenzoyl L Tartaric Acid Monohydrate at Best Prices - High Purity and Dependability. (n.d.).

- A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (2020). PubMed Central.

- Melting point determination. (n.d.). University of Calgary.

- Dibenzoyl tartaric acid monohydrate. (n.d.). PubChem.

- X-ray Crystallography. (n.d.). Creative BioMart.

- Experiment 1: Melting Point. (n.d.).

- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts.

- X-ray crystallography. (n.d.). Wikipedia.

- Experiment 1 - Melting Points. (n.d.).

- Polarimeter Guide: Optical Activity & Applications. (2025). Torontech.

- 1.4 Determination of optical rotation and specific rotation. (n.d.). digicollections.net.

- Optical Rotation, Optical Activity, and Specific Rotation. (2017). Master Organic Chemistry.

- How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry.

- O,O'-DIBENZOYL-L-TARTARIC ACID ANHYDROUS For Synthesis. (n.d.). Loba Chemie.

- x Ray crystallography. (2001). PubMed Central.

- (-)-Dibenzoyl-L-tartaric acid monohydrate. (n.d.). ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD.

- Synthetic method of L-dibenzoyl tartaric acid. (2015). Google Patents.

- Synthesis method of D-dibenzoyl tartaric acid. (2015). Google Patents.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (-)-Dibenzoyl-L-tartaric acid monohydrate | 62708-56-9 [chemicalbook.com]

- 3. Dibenzoyl-L-tartaric acid monohydrate | C18H16O9 | CID 2723865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dibenzoyl-L-tartaric acid monohydrate | 62708-56-9 | FD11311 [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Dibenzoyl tartaric acid monohydrate | C18H16O9 | CID 24820425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (-)-Dibenzoyl-L-tartaric acid monohydrate CAS#: 62708-56-9 [m.chemicalbook.com]

- 9. (-)-O,O -Dibenzoyl- L -tartaric acid = 99.0 T 62708-56-9 [sigmaaldrich.com]

- 10. Di-Benzoyl-L-Tartaric Acid Monohydrate (DBLT) Online | Di-Benzoyl-L-Tartaric Acid Monohydrate (DBLT) Manufacturer and Suppliers [scimplify.com]

- 11. (+)-Dibenzoyl-D-tartaric acid monohydrate, 99% | Fisher Scientific [fishersci.ca]

A Technical Guide to the Mechanism of Chiral Recognition by Dibenzoyl-L-tartaric Acid

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, the resolution of racemic mixtures into their constituent enantiomers is a foundational process. Among the arsenal of techniques available for chiral resolution, diastereomeric salt formation stands as a robust, scalable, and economically viable method.[1][2][3]

This technical guide focuses on (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA), a highly effective and widely utilized chiral resolving agent for a broad spectrum of racemic bases, including amines and amino alcohols.[4][5][6] Its prevalence in both laboratory and industrial settings stems from its ability to form stable, crystalline diastereomeric salts that can be efficiently separated by fractional crystallization.[5][7] This document will provide an in-depth exploration of the core mechanisms governing chiral recognition by DBTA, supported by field-proven insights, detailed experimental protocols, and structural analyses. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of not just how to use DBTA, but why it is so effective.

The Cornerstone of Chiral Resolution: Diastereomeric Salt Formation

The fundamental principle underpinning the utility of dibenzoyl-L-tartaric acid in chiral resolution is the conversion of a pair of enantiomers, which are physically indistinguishable, into a pair of diastereomers with distinct physical properties.[1][3] When a racemic mixture of a base (comprising (R)- and (S)-enantiomers) is treated with an enantiomerically pure chiral acid like (-)-dibenzoyl-L-tartaric acid, two diastereomeric salts are formed: [(R)-base-(-)-DBTA] and [(S)-base-(-)-DBTA].[7]

Unlike enantiomers, diastereomers possess different physical and chemical properties, most critically, different solubilities in a given solvent system.[1][7] This disparity in solubility allows for the selective crystallization of the less soluble diastereomeric salt, while the more soluble one remains in the mother liquor.[7] Subsequent filtration and treatment of the isolated salt with a base liberate the desired enantiomer of the base and allow for the recovery of the chiral resolving agent.[1][7]

Logical Flow of Diastereomeric Salt Resolution

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Core Mechanisms of Chiral Recognition

The efficacy of dibenzoyl-L-tartaric acid as a resolving agent is not accidental; it is a consequence of a confluence of specific intermolecular interactions that create a well-defined three-dimensional architecture in the diastereomeric salt crystal lattice. The subtle differences in how the (R) and (S) enantiomers of a racemic base fit into this architecture dictate the stability and, consequently, the solubility of the resulting salts.

The Trifecta of Recognition: Hydrogen Bonding, Steric Hindrance, and π-π Stacking

The primary forces governing the chiral recognition process are:

-

Hydrogen Bonding: This is the most critical interaction. The two carboxylic acid groups of DBTA act as hydrogen bond donors, while the tartrate hydroxyl groups can also participate. The basic functional group of the analyte (e.g., an amine) acts as a hydrogen bond acceptor. The formation of a robust, three-dimensional hydrogen-bonding network is essential for the stability of the crystal lattice.[8][9][10] Studies have shown that the presence of amide NH functions or hydroxyl groups are crucial for chiral recognition in tartaric acid-based selectors.[8][9]

-

Steric Effects: The bulky benzoyl groups of DBTA create significant steric constraints. The differential spatial arrangement of substituents on the chiral centers of the (R) and (S) enantiomers of the base leads to one diastereomeric salt having a more sterically favorable, and thus more stable and less soluble, packing arrangement in the crystal lattice. The flexibility of these benzoyl moieties has also been found to be essential for selectivity.[8]

-

π-π Stacking and CH-π Interactions: The aromatic benzoyl groups can engage in π-π stacking interactions, further stabilizing the crystal lattice. Additionally, weaker CH-π interactions can play a discriminatory role, where a C-H bond from the analyte interacts with the electron-rich π system of the benzoyl group.[10][11] The selective formation of these weak interactions for one enantiomer over the other can contribute to the overall recognition process.[10]

Visualizing Molecular Recognition

Caption: Interplay of forces in chiral recognition by DBTA.

Experimental Methodologies

The successful application of dibenzoyl-L-tartaric acid for chiral resolution is highly dependent on meticulous experimental design and execution. The choice of solvent, stoichiometry, and crystallization conditions are critical parameters that must be optimized.

Protocol 1: General Procedure for Chiral Resolution of a Racemic Amine

This protocol provides a generalized workflow for the resolution of a racemic amine using (-)-dibenzoyl-L-tartaric acid.

Materials:

-

Racemic amine

-

(-)-Dibenzoyl-L-tartaric acid (0.5 to 1.0 molar equivalents relative to the racemic base)[7]

-

Suitable solvent (e.g., methanol, ethanol, acetone, or mixtures with water)[7]

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolution: Dissolve the racemic amine in a minimal amount of a pre-determined optimal solvent or solvent mixture at room temperature or with gentle heating.

-

Preparation of Resolving Agent Solution: In a separate vessel, dissolve (-)-dibenzoyl-L-tartaric acid in the same solvent, again using minimal volume.

-

Salt Formation: Slowly add the resolving agent solution to the stirred solution of the racemic base. The formation of the diastereomeric salts may be exothermic.

-

Crystallization: Allow the mixture to cool slowly to room temperature. Undisturbed standing for several hours to overnight is often necessary to facilitate the crystallization of the less soluble diastereomeric salt.[1] Further cooling in an ice bath can be employed to maximize the yield.

-

Isolation: Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

-

Drying: Dry the isolated diastereomeric salt to a constant weight.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., NaOH, NH₄OH) to liberate the free enantiomerically enriched amine, which can be extracted into an organic solvent.[1][7]

-

Recovery of Resolving Agent: The aqueous layer containing the salt of dibenzoyl-L-tartaric acid can be acidified to precipitate the resolving agent, which can then be recovered by filtration for reuse.[1]

Characterization and Analysis

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of the resolved enantiomer and for visualizing the three-dimensional network of intermolecular interactions responsible for chiral recognition.[12][13]

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to study the interactions between the resolving agent and the enantiomers in solution. Significant chemical shift changes upon complex formation can provide insights into the binding geometry.[14][15]

-

Mass Spectrometry: Electrospray ionization mass spectrometry can be employed to study the formation and stability of diastereomeric complexes in the gas phase.[16][17]

Determination of Enantiomeric Excess (e.e.):

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the enantiomeric purity of the resolved product.

-

Optical Rotation: Measurement of the specific rotation using a polarimeter can be used to assess the optical purity, provided the specific rotation of the pure enantiomer is known.[4]

Data Presentation: Solubility of Diastereomeric Salts

The efficiency of a chiral resolution is directly related to the difference in solubility between the two diastereomeric salts.

| Diastereomeric Salt Pair | Solvent System | Solubility Difference (mg/mL) | Reference |

| (S/R)-Finerenone-D-DBTA | Ethanol-Water | 31.26 | [18] |

| (S/R)-Finerenone-D-DTTA | Ethanol-Water | 1.25 | [18] |

| (S/R)-Finerenone-D-DOTA | Ethanol-Water | 96.68 | [18] |

Note: D-DBTA is (+)-O,O'-Dibenzoyl-D-tartaric acid. D-DTTA and D-DOTA are other tartaric acid derivatives included for comparison.

This table highlights the critical role of the resolving agent's structure and the solvent system in achieving significant solubility differences, which is the key to a successful resolution.[18]

Advanced Applications and Future Perspectives

While classical resolution remains a primary application, dibenzoyl-L-tartaric acid is also utilized in more advanced stereochemical applications. For instance, it has been employed in dynamic chiral salt formation coupled with asymmetric photoreactions for the deracemization of certain compounds.[5] This demonstrates the versatility of DBTA beyond simple separations and its role in modern asymmetric synthesis.[5]

The ongoing development of novel tartaric acid derivatives and a deeper understanding of the thermodynamics of diastereomeric salt formation, aided by computational modeling, will continue to refine and enhance the efficiency of chiral resolution processes.

Conclusion

Dibenzoyl-L-tartaric acid is a powerful and versatile tool for the resolution of racemic bases. Its efficacy is rooted in a sophisticated interplay of hydrogen bonding, steric effects, and π-π interactions, which collectively lead to the formation of diastereomeric salts with differential solubilities. A thorough understanding of these core mechanisms, coupled with meticulous optimization of experimental parameters, enables researchers and drug development professionals to effectively harness this classical technique for the production of enantiomerically pure compounds. The continued investigation into the nuanced aspects of chiral recognition will undoubtedly lead to even more efficient and innovative applications in the future.

References

- Application Notes and Protocols for Large-Scale Chiral Resolution Using (+)-Dibenzoyl-D-tartaric Acid. Benchchem.

- Dibenzoyl-L-tartaric acid.

- Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method. ChemicalBook.

- A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv

- Dibenzoyl-L-Tartaric Acid - High Purity Chiral Resolution Agent. Best Price.

- Effects from hydrogen bonding and rigidity on selectivity in tartaric acid-based chiral selectors for enantioselective liquid chrom

- Evaluation of chiral recognition characteristics of metal and proton complexes of di-o-benzoyl-tartaric acid dibutyl ester and L-tryptophan in the gas phase. PubMed.

- Visualization of enantioselective recognition and separation of chiral acids by aggreg

- Chiral Recognition of Tartaric Acid Derivatives by a Synthetic Receptor. ElectronicsAndBooks.

- Optical resolution of racemic alcohols by diastereoisomeric complex formation with O,O′-dibenzoyl-(2R,3R)-tartaric acid; the crystal structure of the (–) -. RSC Publishing.

- Chiral Recognition of Tartaric Acid Derivatives by a Synthetic Receptor. RSC Publishing.

- Study on the Resolution Effect of Chiral Separation of Finerenone Using Different d‑Tartaric Acid Deriv

- Importance of Hydrogen-Bonding Sites in the Chiral Recognition Mechanism Between Racemic D3 Terbium(III) Complexes and Amino Acids. PMC - NIH.

- Chiral resolution. Wikipedia.

- Chiral quantification of D-, L-, and meso-tartaric acid mixtures using a mass spectrometric kinetic method.

- Unlock Chiral Purity: Dibenzoyl-L-tartaric Acid in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- A Comparative Guide to the Crystallographic Resolution of Diastereomeric Salts Using (+)-Di-p-toluoyl-D-tartaric Acid. Benchchem.

- The role of weak hydrogen bonds in chiral recognition. RSC Publishing.

- Construction of hydrogen-bonded ternary organic crystals derived from L-tartaric acid and their application to enantiosepar

- Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dibenzoyl-L-tartaric acid [intersurfchem.net]

- 5. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Effects from hydrogen bonding and rigidity on selectivity in tartaric acid-based chiral selectors for enantioselective liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Importance of Hydrogen-Bonding Sites in the Chiral Recognition Mechanism Between Racemic D3 Terbium(III) Complexes and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of weak hydrogen bonds in chiral recognition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Construction of hydrogen-bonded ternary organic crystals derived from L-tartaric acid and their application to enantioseparation of secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optical resolution of racemic alcohols by diastereoisomeric complex formation with O,O′-dibenzoyl-(2R,3R)-tartaric acid; the crystal structure of the (–)-(1R,2S,5R)-menthol·O,O′-dibenzoyl-(2R,3R)-tartaric acid complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Chiral recognition of tartaric acid derivatives by a synthetic receptor - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Evaluation of chiral recognition characteristics of metal and proton complexes of di-o-benzoyl-tartaric acid dibutyl ester and L-tryptophan in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chiral quantification of D-, L-, and meso-tartaric acid mixtures using a mass spectrometric kinetic method - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (2R,3R)-2,3-Bis(benzoyloxy)succinic Acid Hydrate

This guide provides a comprehensive analysis of the core spectroscopic techniques used to elucidate and verify the structure of (2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate, a critical chiral resolving agent in pharmaceutical development and asymmetric synthesis.[1][2] By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we present a holistic approach to structural confirmation, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Molecular Identity

(2R,3R)-2,3-Bis(benzoyloxy)succinic acid, also known as (-)-O,O'-Dibenzoyl-L-tartaric acid, is a derivative of L-tartaric acid.[3] Its stereospecific structure makes it an invaluable tool for the separation of racemic mixtures, particularly amines.[2] The commercially available form is often a stable monohydrate. Accurate and unambiguous characterization is paramount to ensure its purity, identity, and efficacy in these sensitive applications. This document details the principles, protocols, and interpretation of the key spectroscopic data that define this molecule.

Compound Profile:

-

Systematic Name: (2R,3R)-2,3-dibenzoyloxybutanedioic acid hydrate[3]

-

Common Names: (-)-Dibenzoyl-L-tartaric acid monohydrate, O,O'-Dibenzoyl-(2R,3R)-tartaric acid monohydrate[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

The choice of a deuterated solvent is critical. While CDCl₃ is common, this compound has limited solubility. Solvents like DMSO-d₆ or THF-d₈ are often preferred. A key consideration is that the acidic protons of the carboxylic acid and the water of hydration are labile and will readily exchange with deuterium in solvents like D₂O, causing their signals to broaden or disappear.[7][8] This phenomenon itself is a powerful diagnostic tool.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width is -2 to 12 ppm.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans is required due to the low natural abundance of ¹³C. Typical spectral width is 0 to 200 ppm.

The ¹H NMR spectrum provides a unique fingerprint based on chemical shifts, integration, and signal multiplicity.

-

Carboxylic Acid Protons (-COOH): These are highly deshielded due to the electronegativity of the oxygen atoms and intramolecular hydrogen bonding. They appear as a very broad singlet far downfield, typically in the 10-13 ppm range.[7][8][9] This signal will disappear upon shaking the sample with D₂O.

-

Aromatic Protons (-C₆H₅): The ten protons on the two benzoyl groups will appear as complex multiplets in the aromatic region, typically between 7.2 and 8.1 ppm.[10][11]

-

Methine Protons (-CH-): The two equivalent protons on the tartaric acid backbone (C2 and C3) are in a chiral environment and are deshielded by the adjacent ester oxygen. They are expected to appear as a singlet around 5.9 ppm.[10][11]

-

Water Proton (H₂O): The water of hydration will typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbons (C=O): The spectrum will show two distinct signals in the highly deshielded region (160-185 ppm).[7][12] The ester carbonyl carbons are expected around 165 ppm, while the carboxylic acid carbonyl carbons appear slightly further downfield, near 170 ppm.

-

Aromatic Carbons (-C₆H₅): Multiple signals will be present in the 128-134 ppm range, corresponding to the different carbon environments within the phenyl rings.[13][14]

-

Methine Carbons (-CH-): The two equivalent carbons of the succinic acid backbone will produce a single signal around 70-75 ppm.[13][14]

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Carboxylic Acid (-C OOH ) | ~12.0-13.0 ppm (broad s, 2H) | ~170 ppm |

| Ester Carbonyl (-C =O) | - | ~165 ppm |

| Aromatic Carbons (-C ₆H₅) | ~7.2-8.1 ppm (m, 10H) | ~128-134 ppm |

| Methine Carbons (-C H-) | ~5.9 ppm (s, 2H) | ~72 ppm |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15][16] It works by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending) at specific frequencies.[17][18][19]

Attenuated Total Reflectance (ATR) is the preferred method for solid samples.[15] It requires minimal to no sample preparation, eliminating the potential for morphological changes that can occur when pressing KBr pellets.[15] This ensures the resulting spectrum is a true representation of the bulk material.

-

Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric and instrumental interference.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

The IR spectrum of this compound is characterized by several key absorption bands.

-

O-H Stretching: A very broad and strong absorption band is expected between 2500 and 3300 cm⁻¹. This is the hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7][8][9][20] The presence of hydrate water will also contribute to the breadth of this region.

-

C-H Stretching: Aromatic C-H stretches typically appear as weaker bands just above 3000 cm⁻¹.

-

C=O Stretching: This is a crucial region. Two strong, sharp absorptions are expected. The ester carbonyl stretch appears around 1735-1750 cm⁻¹, while the carboxylic acid carbonyl stretch (in a hydrogen-bonded dimer) is found at a slightly lower frequency, around 1705-1720 cm⁻¹.[9][12] These may overlap to form a single, broad, and intense peak.

-

C-O Stretching: Strong bands corresponding to the C-O stretching of the ester and carboxylic acid groups are found in the 1000-1320 cm⁻¹ region.[9][12]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (very broad, strong) | O-H Stretch | Carboxylic Acid (H-bonded) & H₂O |

| ~3050 (weak) | C-H Stretch | Aromatic |

| ~1710-1750 (strong, sharp) | C=O Stretch | Carboxylic Acid & Ester |

| 1210-1320 (strong) | C-O Stretch | Carboxylic Acid & Ester |

Data derived from typical values for the constituent functional groups.[6][9][12][21][22]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through controlled fragmentation of the molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like this one.

ESI is ideal because it allows the molecule to be ionized directly from a solution with minimal decomposition. Running the analysis in negative ion mode ([M-H]⁻) is often preferred for carboxylic acids as they readily deprotonate. This typically yields a clean spectrum with a strong signal for the molecular ion, simplifying molecular weight determination.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition (Negative Ion Mode): Set the mass analyzer to scan for negative ions. The primary ion expected is the deprotonated molecule [M-H]⁻.

-

Fragmentation (MS/MS): To confirm the structure, the [M-H]⁻ ion can be isolated and subjected to Collision-Induced Dissociation (CID) to generate a characteristic fragmentation pattern.[23]